molecular formula C13H14N2O3S B7471202 Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate

Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate

Cat. No.: B7471202
M. Wt: 278.33 g/mol
InChI Key: QMYINZISAURIDH-UHFFFAOYSA-N
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Description

Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate is a heterocyclic compound that contains a pyrimidine ring substituted with furan, methyl, and methylsulfanyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate can be achieved through a one-pot multicomponent reaction. This method involves the use of a Biginelli reaction, which is catalyzed by p-toluenesulfonic acid (PTSA). The reaction typically involves the condensation of benzaldehyde, urea, and ethyl acetoacetate . The chemical structure of the product is confirmed by spectroscopic evidence, including FTIR, HRESI-MS, and NMR .

Chemical Reactions Analysis

Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of the mitotic kinesin Eg5, which is involved in cell division .

Comparison with Similar Compounds

Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-4-17-13(16)10-8(2)14-11(15-12(10)19-3)9-6-5-7-18-9/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYINZISAURIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1SC)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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